LogP and Lipophilicity Comparison vs. 1-Cyclopentyl-4-(4-methylbenzyl)piperazine
The target compound exhibits significantly higher predicted lipophilicity than the structurally simpler 4-methylbenzyl analog. The ACD/LogP for 1-[3-(benzyloxy)-4-methoxybenzyl]-4-cyclopentylpiperazine is 3.81, compared to 2.88 for 1-cyclopentyl-4-(4-methylbenzyl)piperazine—a difference of 0.93 log units that reflects the contribution of the benzyloxy and methoxy substituents on the benzyl ring . At physiological pH 7.4, the LogD difference narrows (3.21 vs. 2.60), consistent with the ionizable nature of the piperazine core dominating distribution behavior, yet the target compound retains a meaningful 0.61 log unit advantage in membrane partitioning potential .
| Evidence Dimension | Predicted octanol-water partition coefficient (ACD/LogP) and distribution coefficient at pH 7.4 (ACD/LogD) |
|---|---|
| Target Compound Data | ACD/LogP = 3.81; ACD/LogD (pH 7.4) = 3.21 |
| Comparator Or Baseline | 1-Cyclopentyl-4-(4-methylbenzyl)piperazine: ACD/LogP = 2.88; ACD/LogD (pH 7.4) = 2.60 |
| Quantified Difference | Δ LogP = +0.93; Δ LogD (pH 7.4) = +0.61 |
| Conditions | Predicted using ACD/Labs Percepta Platform v14.00; pH 7.4 LogD model |
Why This Matters
A LogP difference approaching one full log unit translates to a roughly 8.5-fold difference in theoretical membrane partitioning, which directly impacts CNS permeability predictions and should inform compound selection when blood-brain barrier penetration is a design criterion.
